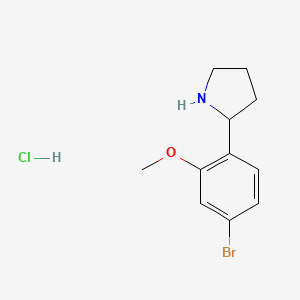

2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMQMZUSYCPNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

Pyrrolidine synthesis typically employs cyclization of 1,4-diols or 1,4-diamines under acidic conditions. For example, treatment of 1,4-dibromobutane with aqueous ammonia at 120°C yields pyrrolidine.

Reaction Conditions :

Aryl Group Introduction via Cross-Coupling

The 4-bromo-2-methoxyphenyl moiety is installed via Suzuki-Miyaura coupling using palladium catalysts:

Optimized Protocol :

Critical Considerations :

- Bromine retention requires inert atmosphere (N₂/Ar)

- Methoxy groups may coordinate Pd, necessitating excess ligand (PPh₃, 10 mol%)

Hydrochloride Salt Formation

Free base conversion employs HCl gas bubbling in anhydrous ether:

Procedure :

- Dissolve 2-(4-bromo-2-methoxyphenyl)pyrrolidine (1.0 equiv) in dry diethyl ether.

- Bubble HCl gas until pH < 2.0.

- Filter precipitate, wash with cold ether.

- Dry under vacuum (40°C, 6 h).

Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Synthetic Route 2: Reductive Amination of Keto Intermediates

Ketone Synthesis

4-Bromo-2-methoxyacetophenone undergoes Mannich reaction with pyrrolidine:

Reaction Scheme :

$$ \text{Ar-C(=O)-CH}3 + \text{HN(CH}2\text{)}4 \rightarrow \text{Ar-C(=O)-CH}2-\text{N(CH}2\text{)}4 $$

Conditions :

Borohydride Reduction

Sodium cyanoborohydride selectively reduces imine bonds:

Optimization Data :

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 42 |

| NaBH₃CN | MeOH/AcOH | 25 | 78 |

| BH₃·THF | THF | 0→25 | 65 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic steps:

Pilot Plant Parameters :

Crystallization Optimization

Hydrochloride salt recrystallization from ethanol/water (3:1):

Crystal Properties :

Analytical Characterization Benchmarks

Spectroscopic Data Comparison

Purity Assessment Methods

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC-DAD | C18, 0.1% H₃PO₄/MeCN gradient, 254 nm | ≥98.5% area |

| Karl Fischer | Coulometric titration, 25°C | ≤0.2% H₂O |

| Heavy Metals | ICP-MS | <10 ppm total |

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-methoxyphenyl)pyrrolidine.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: 2-(4-Formyl-2-methoxyphenyl)pyrrolidine or 2-(4-Carboxy-2-methoxyphenyl)pyrrolidine.

Reduction: 2-(2-Methoxyphenyl)pyrrolidine.

Substitution: 2-(4-Amino-2-methoxyphenyl)pyrrolidine or 2-(4-Mercapto-2-methoxyphenyl)pyrrolidine.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula . It is a white to off-white solid primarily used in scientific research, especially in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring with bromo and methoxy group substitutions on the phenyl moiety, which contributes to its biological activity and potential therapeutic applications.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

- Medicinal Chemistry and Drug Discovery This compound is used for its analgesic and anti-inflammatory activities and psychoactive effects.

- Organic Synthesis It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Pharmacology Researches explore its use in drug development, especially in designing new pharmaceuticals with improved efficacy and safety profiles.

- Antimicrobial Research It demonstrates antibacterial properties against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

- Antifungal Research It displays antifungal properties, particularly against Candida albicans.

Research indicates notable pharmacological activities, particularly:

- Antimicrobial Activity: Demonstrates antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL.

- Antifungal Activity: Shows antifungal properties against Candida albicans, with MIC values reported between 16.69 to 78.23 µM.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The bromo and methoxy substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)pyrrolidine: Lacks the bromo substituent, resulting in different reactivity and biological activity.

2-(4-Bromo-2-methylphenyl)pyrrolidine: The methoxy group is replaced with a methyl group, altering its chemical properties.

2-(4-Bromo-2-hydroxyphenyl)pyrrolidine: The methoxy group is replaced with a hydroxy group, affecting its solubility and reactivity.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article compiles data from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 2060051-56-9

- Molecular Formula: C12H14BrClN

- Molecular Weight: 288.60 g/mol

The compound features a pyrrolidine ring substituted with a brominated methoxyphenyl group, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 41.56 | 1.38 |

| HepG2 (Liver) | 60.28 | 0.49 |

The selectivity index indicates that the compound exhibits higher potency against lung cancer cells compared to liver cancer cells, suggesting a targeted anticancer effect .

Antibacterial Activity

The compound has also shown promising antibacterial properties . In vitro studies evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that the compound possesses strong antibacterial activity, particularly effective against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, preliminary tests suggest antifungal activity against common fungal pathogens. The compound's effectiveness was evaluated using standard antifungal assays, showing moderate inhibition .

The mechanism of action for this compound is believed to involve the following pathways:

- Cytotoxicity Induction: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Enzyme Inhibition: It potentially inhibits key enzymes involved in cellular proliferation and survival, leading to reduced tumor growth.

- Bacterial Targeting: For antibacterial activity, it likely disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.

Case Studies and Research Findings

Several case studies have documented the biological activities of related pyrrolidine derivatives, providing insights into structure-activity relationships (SAR):

- Anticancer Studies: A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties against A549 and HepG2 cell lines, revealing that modifications in substituents significantly affect potency .

- Antimicrobial Research: Studies on pyrrolidine alkaloids indicated that halogen substitutions enhance antibacterial activity. The presence of the bromine atom in the structure of this compound is hypothesized to contribute positively to its bioactivity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., dichloromethane for inert environments), stoichiometric ratios of reagents, and temperature modulation. For brominated aromatic intermediates, coupling reactions (e.g., Suzuki-Miyaura) may require palladium catalysts and controlled pH conditions. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Monitor reaction progress using TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the pyrrolidine ring structure and substitution pattern (e.g., methoxy and bromo groups). For example, the methoxy group typically appears as a singlet near 3.8–4.0 ppm in H NMR.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water mobile phase to assess purity (>95% by area normalization).

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify the molecular ion peak [M+H] and isotopic pattern due to bromine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal: Follow EPA guidelines for halogenated organic waste, using designated containers for incineration .

Advanced Research Questions

Q. How can computational chemistry approaches, such as density functional theory (DFT), be applied to predict the reactivity and stability of this compound in synthetic pathways?

- Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA software) can model the compound’s electronic structure, including charge distribution on the pyrrolidine nitrogen and bromine’s electrophilic reactivity. Transition state analysis helps predict regioselectivity in substitution reactions. Pairing computational results with experimental data (e.g., kinetic studies) validates reaction mechanisms and identifies stable intermediates .

Q. What methodologies are recommended for resolving contradictions in experimental data related to the compound’s solubility and stability under varying conditions?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to systematically test variables (e.g., pH, temperature, solvent polarity). For example, a Central Composite Design (CCD) can model solubility trends in aqueous-organic mixtures.

- Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-UV. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

- Statistical Validation: Use ANOVA to identify significant factors and Tukey’s HSD test to resolve conflicting data points .

Q. How can advanced reaction engineering principles be applied to scale up the synthesis of this compound while maintaining reaction efficiency and product consistency?

- Methodological Answer:

- Reactor Design: Transition from batch to continuous-flow systems to enhance heat/mass transfer, particularly for exothermic steps like HCl salt formation.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion.

- Scale-Down Models: Use microreactor experiments to identify critical process parameters (e.g., mixing efficiency) before pilot-scale trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.